Cas no 1156371-22-0 (n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)

n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine 化学的及び物理的性質
名前と識別子
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- n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine
- 1,4-Benzenediamine, N4-(1,2-dimethylpropyl)-N1,N1-dimethyl-
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- インチ: 1S/C13H22N2/c1-10(2)11(3)14-12-6-8-13(9-7-12)15(4)5/h6-11,14H,1-5H3
- InChIKey: UQYAGVAEBHUMDM-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)N(C)C)C(C)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 169
- トポロジー分子極性表面積: 15.3
- XLogP3: 3.8
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166604-1.0g |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-166604-0.25g |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 0.25g |
$670.0 | 2023-02-17 | ||
Enamine | EN300-166604-10.0g |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 10.0g |
$3131.0 | 2023-02-17 | ||
Enamine | EN300-166604-10000mg |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 10000mg |
$2085.0 | 2023-09-21 | ||
Enamine | EN300-166604-100mg |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 100mg |
$427.0 | 2023-09-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337653-250mg |
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 98% | 250mg |
¥14472.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337653-1g |
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 98% | 1g |
¥15698.00 | 2024-08-09 | |
Enamine | EN300-166604-5.0g |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 5.0g |
$2110.0 | 2023-02-17 | ||
Enamine | EN300-166604-0.05g |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 0.05g |
$612.0 | 2023-02-17 | ||
Enamine | EN300-166604-0.1g |
N1,N1-dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine |
1156371-22-0 | 0.1g |
$640.0 | 2023-02-17 |
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamineに関する追加情報
N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine: A Comprehensive Overview
N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine (CAS No. 1156371-22-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with two dimethyl groups and a 3-methylbutan-2-yl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine is C15H24N2, and its molecular weight is approximately 236.35 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of an appropriate benzene derivative with the necessary substituents. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the production of this compound, reducing both cost and environmental impact.
In the pharmaceutical industry, N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine has shown promise as a key intermediate in the development of novel drugs. Its ability to form stable complexes with various metal ions and its reactivity in different chemical environments make it an attractive candidate for drug design. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. These findings have sparked interest among researchers and pharmaceutical companies in exploring its potential therapeutic applications.
One of the key areas of research involving N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine is its role in the synthesis of metallo-drugs. Metallo-drugs are a class of compounds that contain metal ions as an integral part of their structure. These drugs have shown significant promise in treating various diseases, including cancer and neurodegenerative disorders. The ability of N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine to form stable complexes with metals such as platinum, copper, and iron has led to the development of new metal-based therapeutic agents.
In addition to its pharmaceutical applications, N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine has also found use in materials science. Its unique molecular structure makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound as a building block in the preparation of conductive polymers and nanomaterials. These materials have potential applications in electronics, energy storage, and catalysis.
The physical properties of N1,N1-Dimethyl-N4-(3-methylbutan-2-yl)benzene-1,4-diamine are also noteworthy. It is a colorless to pale yellow liquid at room temperature with a boiling point around 300°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in laboratory settings and industrial applications.
Safety considerations are an important aspect when working with any chemical compound. N1,N1-Dimethyl-N4-(3-methylbutan-
In conclusion, N1,N1-Dimethyl-N4-(3-methybutenanenanenanenanenanenanenanenanenanenanenanenane
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